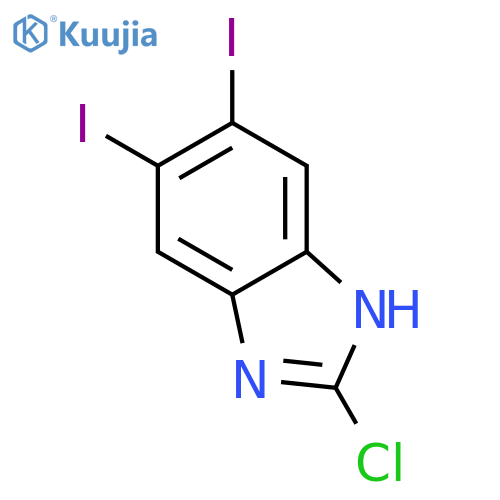

Cas no 142356-54-5 (1H-Benzimidazole, 2-chloro-5,6-diiodo-)

142356-54-5 structure

商品名:1H-Benzimidazole, 2-chloro-5,6-diiodo-

CAS番号:142356-54-5

MF:C7H3ClI2N2

メガワット:404.374064683914

CID:3736089

1H-Benzimidazole, 2-chloro-5,6-diiodo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061005999-500mg |

2-Chloro-5,6-diiodo-1H-benzimidazole |

142356-54-5 | 98% | 500mg |

$1,118.44 | 2023-03-01 | |

| Alichem | A061005999-1g |

2-Chloro-5,6-diiodo-1H-benzimidazole |

142356-54-5 | 98% | 1g |

$2,186.19 | 2023-03-01 | |

| Alichem | A061005999-250mg |

2-Chloro-5,6-diiodo-1H-benzimidazole |

142356-54-5 | 98% | 250mg |

$825.08 | 2023-03-01 |

1H-Benzimidazole, 2-chloro-5,6-diiodo- 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

142356-54-5 (1H-Benzimidazole, 2-chloro-5,6-diiodo-) 関連製品

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量